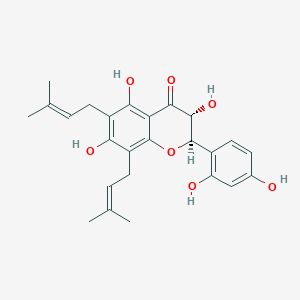

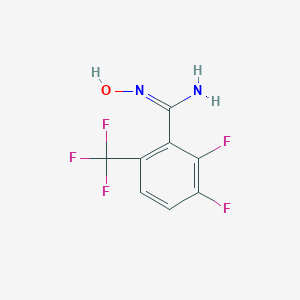

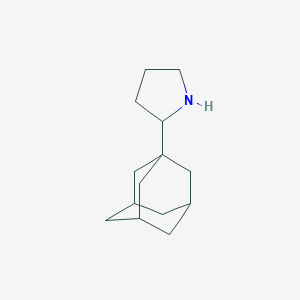

![molecular formula C10H10O B169400 2,3-ジヒドロベンゾ[b]オキセピン CAS No. 14949-49-6](/img/structure/B169400.png)

2,3-ジヒドロベンゾ[b]オキセピン

概要

説明

2,3-Dihydrobenzo[b]oxepine is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzo[b]oxepine has been achieved via asymmetric oxetane opening by internal carbon nucleophiles . Good chemical efficiency and enantioselectivity were achieved under mild conditions .Molecular Structure Analysis

The electron withdrawing groups (EWGs) have been incorporated in para or meta positions to obtain the spectral features, i.e., maxima of absorption and separation of the n→π* bands .Chemical Reactions Analysis

New allocolchicine derivatives bearing 2,3-dihydrobenzo[b]oxepine moiety were synthesized via gold-catalyzed cyclization as a key synthetic step . The obtained 2,3-dihydrobenzo[b]oxepine-containing allocolchicinoids possess cytotoxic activity against HEK293, PANC-1, COL0357, HeLa, and Colon26 cancer cell lines at low micromolar range of concentrations .Physical and Chemical Properties Analysis

The molecular formula of 2,3-Dihydrobenzo[b]oxepine is C10H10O and its molecular weight is 146.19 . Dibenzo[b,f]oxepine shows an increased photostability when compared with its 10,11-dihydrogenated analog .科学的研究の応用

抗有糸分裂活性

2,3-ジヒドロベンゾ[b]オキセピン誘導体は、金触媒による環化反応によって合成され、抗有糸分裂活性を示しています。 これらの化合物、特にアロコルヒチン誘導体は、HEK293、PANC-1、COL0357、HeLa、およびColon26など、さまざまな癌細胞株に対して、低マイクロモル濃度で細胞毒性を示します . これは、これらの化合物が、特に急速に分裂する細胞を標的とする癌治療に潜在的な用途があることを示唆しています。

微小管阻害

ジベンゾ[b,f]オキセピン骨格は、医薬品化学において重要な骨格です。 その誘導体は、潜在的な微小管阻害剤です . 微小管は細胞の細胞骨格の必須成分であり、その阻害は細胞分裂を阻害する可能性があり、これらの化合物は、細胞増殖が要因となる癌やその他の疾患の研究において貴重な存在となります。

BRD4 ブロモドメイン阻害

ジベンゾ[b,f]オキセピン誘導体は、BRD4 ブロモドメインの阻害剤として特定されています . BRD4 は、遺伝子発現の調節に関与するエピジェネティックリーダーである、BET(ブロモドメインとエクストラターミナル)ファミリータンパク質のメンバーです。BRD4 を阻害することで、さまざまな癌や炎症性疾患の治療に影響を与える可能性があります。

薬用植物からの抽出

ジベンゾ[b,f]オキセピン誘導体を植物から抽出し、その医学的意義について研究が行われています . これらの天然化合物は、いくつかの薬効のある植物に見出されており、天然物化学および潜在的な治療用途におけるその重要性を示しています。

生合成研究

ジベンゾ[b,f]オキセピンの生合成は、別の関心のある分野です。 生合成経路を理解することで、これらの化合物の合成方法を開発することができます。これは、研究および治療用途のために大量にこれらの化合物を生産するために使用できます .

薬理作用

ジベンゾ[b,f]オキセピン誘導体のさまざまな構造的特徴は、その薬理作用に影響を与えます . 研究では、これらの化合物の治療効果を最適化するために、これらの関係を理解することに重点が置かれており、新しい薬物の開発につながる可能性があります。

作用機序

Target of Action

2,3-Dihydrobenzo[b]oxepine is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their wide array of pharmacological activities . The primary targets of 2,3-Dihydrobenzo[b]oxepine are cancer cells, specifically HEK293, PANC-1, COL0357, HeLa, and Colon26 .

Mode of Action

The compound interacts with its targets by exerting cytotoxic activity. This means it has the ability to kill cancer cells at low micromolar range of concentrations

Pharmacokinetics

The compound’s cytotoxic activity suggests it is bioavailable and able to reach its cellular targets .

Result of Action

The primary result of 2,3-Dihydrobenzo[b]oxepine’s action is the death of cancer cells. The compound has demonstrated cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .

Safety and Hazards

将来の方向性

Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .

生化学分析

Biochemical Properties

It has been synthesized via gold-catalyzed cyclization as a key synthetic step . The compound has been found to possess cytotoxic activity against various cancer cell lines, including HEK293, PANC-1, COL0357, HeLa, and Colon26, at low micromolar range of concentrations .

Cellular Effects

The cellular effects of 2,3-Dihydrobenzo[b]oxepine are primarily related to its cytotoxic activity. It has been shown to have a significant impact on various types of cells, particularly cancer cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

特性

IUPAC Name |

2,3-dihydro-1-benzoxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJUMQRVNQWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292608 | |

| Record name | 2,3-dihydro-1-benzoxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14949-49-6 | |

| Record name | 14949-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1-benzoxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What are the main synthetic approaches to access 2,3-Dihydrobenzo[b]oxepines?

A1: Several methods have been explored for the synthesis of 2,3-dihydrobenzo[b]oxepines:

- Asymmetric Oxetane Opening: This method utilizes a chiral catalyst system, such as Sc(OTf)3 and a Box ligand, to promote the enantioselective opening of oxetane rings by internal carbon nucleophiles. This approach has proven effective for synthesizing a variety of enantioenriched 2,3-dihydrobenzo[b]oxepines. [, ]

- Morita-Baylis-Hillman Reaction: This strategy involves utilizing the Morita-Baylis-Hillman adducts of salicylaldehydes, followed by an intramolecular conjugate displacement reaction or an intramolecular reaction of the acetate derivatives. This method provides access to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds. [, ]

- Gold-catalyzed Cyclization: While details are limited in the provided abstracts, gold catalysis has been explored for synthesizing antimitotic 2,3-dihydrobenzo[b]oxepine derivatives of colchicine, highlighting its potential in accessing diverse structures. []

- Palladium-Catalyzed Cyclization: This approach, starting from arylalkynes, allows for the construction of 5-aryl-2,3-dihydrobenzo[b]oxepines through a one-pot three-step synthesis involving alkyne hydration, tosylhydrazone formation, and palladium-catalyzed coupling with ortho-substituted aryl halides. []

Q2: Are there any notable biological activities associated with 2,3-dihydrobenzo[b]oxepines?

A2: While the provided research focuses heavily on synthetic aspects, some insights into biological activities can be gleaned:

- Antibacterial Activity: Novel benzoxepine-1,2,3-triazole hybrids, incorporating the 2,3-dihydrobenzo[b]oxepine core, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli. This highlights the potential of these compounds as leads for developing new antibacterial agents. []

- Anticancer Potential: The same benzoxepine-1,2,3-triazole hybrids mentioned above also exhibited cytotoxicity against lung and colon cancer cell lines, suggesting potential applications in anticancer drug discovery. []

- Antimitotic Activity: The use of gold catalysis to synthesize 2,3-dihydrobenzo[b]oxepine derivatives of colchicine suggests these compounds may possess antimitotic properties. Colchicine itself is a known antimitotic agent, used clinically to treat gout. []

Q3: What are the advantages of using Lewis acid catalysis in the synthesis of 2,3-dihydrobenzo[b]oxepines?

A3: Lewis acid catalysis, particularly with catalysts like Sc(OTf)3 and LiNTf2, offers several advantages:

- Mild Reaction Conditions: These catalysts promote reactions under mild conditions, which can be crucial for preserving sensitive functional groups and achieving high chemoselectivity. []

- Broad Substrate Scope: Lewis acid catalysis has demonstrated compatibility with a variety of nucleophiles, including silyl ketene acetals and styrene-based carbon nucleophiles, enabling the synthesis of diverse 2,3-dihydrobenzo[b]oxepines. []

- High Efficiency: The reactions catalyzed by these Lewis acids often proceed with good to excellent yields, making them efficient and practical for synthetic applications. [, ]

Q4: How does the structure of the 2,3-dihydrobenzo[b]oxepine core relate to its potential applications?

A4: While limited SAR data is available from the provided abstracts, some inferences can be made:

- Functional Group Diversity: The presence of the benzoxepine core, particularly in 2,3-dihydrobenzo[b]oxepines, offers a versatile scaffold for introducing various substituents and functional groups. This structural feature is key to exploring a wide range of biological activities. [, ]

- Conformation and Flexibility: The seven-membered oxepine ring within the 2,3-dihydrobenzo[b]oxepine structure introduces conformational flexibility, potentially allowing these molecules to adopt different shapes and interact with diverse biological targets. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

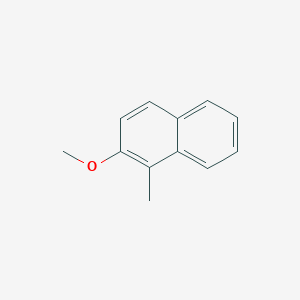

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)